1-tert-Butyl-2-methylbenzene

Catalog No.
S702926
CAS No.
1074-92-6
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-2-methylbenzene

CAS Number

1074-92-6

Product Name

1-tert-Butyl-2-methylbenzene

IUPAC Name

1-tert-butyl-2-methylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C

1-tert-Butyl-2-methylbenzene, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. This compound features a tert-butyl group attached to the second carbon of a methyl-substituted benzene ring. Its structure can be represented as follows:

text
CH3 |C4H9 - C6H4

The compound appears as a colorless to light yellow liquid and has a melting point of approximately -50.32°C and a boiling point of around 200°C . It is characterized by its low density of 0.89 g/cm³ and a refractive index of 1.5075 .

Solvent

One potential application of 2-tert-butyltoluene is as a solvent. Due to its non-polar character and lipophilic nature, it has the ability to dissolve non-polar compounds. However, its specific use as a solvent is limited compared to other more common options.Source: [National Institute of Standards and Technology (NIST): )]

Organic Synthesis

2-tert-Butyltoluene can serve as a starting material for the synthesis of other organic compounds. For example, it can be oxidized to form cumyl hydroperoxide, which is used as an initiator in free radical polymerization reactions.Source: [ScienceDirect - Cumyl Hydroperoxide: ]

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of the tert-butyl group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions relative to the tert-butyl group.
  • Friedel-Crafts Alkylation: This reaction can be employed to introduce additional alkyl groups onto the aromatic ring, although steric hindrance may limit the extent of substitution .
  • Oxidation Reactions: The compound may also react with oxidizing agents under specific conditions, leading to the formation of corresponding ketones or carboxylic acids.

Several methods have been developed for synthesizing 1-tert-butyl-2-methylbenzene:

  • Friedel-Crafts Alkylation: This method involves reacting toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically yields a mixture of ortho and para products, which can be separated through distillation.
  • Vapor Phase Reaction: Recent studies have explored vapor phase reactions using tert-butyl acetate as an alkylating agent over molecular sieves like Al-MCM-41, providing a novel approach to synthesizing this compound .

1-tert-Butyl-2-methylbenzene finds applications in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its favorable properties.
  • Intermediate: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Chemical Research: It is often utilized in research settings for studying reaction mechanisms involving alkyl-substituted aromatics.

Interaction studies involving 1-tert-butyl-2-methylbenzene primarily focus on its reactivity with other chemical species. For instance, its behavior in electrophilic aromatic substitution reactions can provide insights into steric and electronic effects imparted by the tert-butyl group. Additionally, research into its interactions with biological systems could reveal potential toxicological effects or therapeutic applications.

1-tert-Butyl-2-methylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Methyl-2-tert-butylbenzeneC₁₁H₁₆Methyl group at position one; different reactivity
1-tert-Butyl-3-methylbenzeneC₁₁H₁₆Tert-butyl at position one; different steric effects
2-Methyl-1-butyltolueneC₁₂H₁₈Longer butyl chain; different physical properties

The uniqueness of 1-tert-butyl-2-methylbenzene lies in its specific placement of substituents, which influences its reactivity patterns and physical properties compared to these similar compounds.

The molecular structure of 1-tert-Butyl-2-methylbenzene features a benzene ring with two substituents: a methyl group (-CH$$3$$) at position 1 and a tert-butyl group (-C(CH$$3$$)$$_3$$) at position 2. The tert-butyl group, a bulky tertiary alkyl substituent, imposes significant steric hindrance, which influences both reactivity and molecular conformation. Key physical properties include:

PropertyValueSource
Boiling point200°C
Density0.89 g/cm$$^3$$
Refractive index1.5075
Melting point-50.32°C

Electronically, the tert-butyl group acts as an electron-donating group via inductive effects, increasing electron density on the aromatic ring. This is reflected in its Hammett substituent constant ($$ \sigma_{\text{para}} = -0.20 $$), which quantifies its electron-donating capacity. The methyl group further donates electrons through hyperconjugation, creating a synergistic effect that directs electrophilic substitution to specific ring positions.

Historical and Industrial Significance in Organic Chemistry

1-tert-Butyl-2-methylbenzene has played a role in industrial chemistry since the mid-20th century, primarily as an intermediate in synthesizing p-tert-butylbenzoic acid, a precursor for unsaturated polyesters and alkyd resins. Traditional synthesis routes involved Friedel-Crafts alkylation of toluene with isobutylene or tert-butanol using corrosive catalysts like concentrated sulfuric acid or hydrofluoric acid. These methods faced challenges such as catalyst deactivation, equipment corrosion, and environmental hazards.

The development of safer catalytic systems marked a turning point. For example, caprolactam-based ionic liquids emerged as recyclable catalysts, offering milder reaction conditions and higher yields (82–89% selectivity for para-isomers). Similarly, solid acid catalysts like Fe$$2$$O$$3$$-modified Hβ zeolites improved para-selectivity (81.5%) by modulating pore structures and acidity. These advancements underscored the compound’s role in optimizing industrial alkylation processes.

Relevance in Modern Synthetic and Catalytic Applications

In contemporary chemistry, 1-tert-Butyl-2-methylbenzene is pivotal in catalysis and materials science:

  • Catalytic Alkylation: Modern methods prioritize selectivity and sustainability. For instance, gas-phase alkylation using mordenite catalysts achieves 35–75% para-selectivity at 150–190°C, albeit with moderate toluene conversion (10–33%). Fe$$2$$O$$3$$/Hβ catalysts enhance selectivity to 81.5% by narrowing pore openings, favoring the diffusion of the smaller para-isomer (kinetic diameter: 0.58 nm) over meta-isomers (0.65 nm).

  • Oxidation Reactions: Liquid-phase oxidation of 1-tert-Butyl-2-methylbenzene with molecular oxygen produces peroxides and carboxylic acids. Cobalt, manganese, and chromium naphthenates facilitate these reactions, with final conversions influenced by catalyst choice and reaction conditions.

  • Polymer Industry: While not directly used as a monomer, derivatives like p-tert-butylbenzoic acid contribute to resin production. The compound’s stability under oxidative conditions makes it a valuable intermediate in polymer synthesis.

  • Green Chemistry: Ionic liquid catalysts (e.g., caprolactam-based systems) exemplify eco-friendly synthesis. These catalysts reduce waste and enable recycling, aligning with principles of green chemistry.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (44.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (44.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (44.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

27138-21-2
1074-92-6

Wikipedia

Benzene, 1-(1,1-dimethylethyl)-2-methyl-

Dates

Modify: 2023-08-15

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